

The Structure-Activity Relationship of Utibaprilat: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Utibaprilat	
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Introduction

Utibaprilat is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. As a member of the dicarboxylate-containing class of ACE inhibitors, its mechanism of action involves the blockade of the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure. Understanding the structure-activity relationship (SAR) of **Utibaprilat** and its analogs is paramount for the rational design of novel ACE inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the SAR of dicarboxylate ACE inhibitors, using enalaprilat, a close structural analog of **Utibaprilat**, as a primary example due to the limited public availability of specific SAR data for **Utibaprilat** itself.

Core Principles of ACE Inhibition by Dicarboxylate Inhibitors

The inhibitory activity of **Utibaprilat** and related compounds is predicated on their ability to mimic the transition state of angiotensin I hydrolysis by ACE. The key pharmacophoric features essential for potent inhibition include:

• A Zinc-Binding Group: The carboxylate moiety acts as a crucial zinc-binding group, coordinating with the Zn²⁺ ion in the active site of ACE.



- A C-Terminal Heterocyclic Ring: A proline or a similar N-containing heterocyclic ring at the Cterminus is vital for binding to the S2' subsite of the enzyme.
- Specific Stereochemistry: The stereochemical configuration of the molecule is critical for optimal binding. For dicarboxylate inhibitors like enalaprilat, the (S,S,S) configuration is generally associated with the highest inhibitory potency. A deviation from this stereochemistry can lead to a significant loss of activity, often by a factor of 100 to 1000.
- Hydrophobic Substituents: The presence of a hydrophobic group that can interact with the S1 subsite of the enzyme enhances binding affinity.

Quantitative Structure-Activity Relationship Data

While specific, comprehensive SAR tables for **Utibaprilat** are not readily available in the public domain, data from structurally similar enalaprilat analogs provide valuable insights. The following table summarizes the ACE inhibitory activity (IC50) of selected enalaprilat analogs, illustrating the impact of structural modifications on potency.

Compound/Analog	R Group Modification	IC50 (nM)
Enalaprilat	Phenylpropyl	1.94[1][2]
Analog 1	Cyclohexylpropyl	~10
Analog 2	Pentyl	~20
Analog 3	Benzyl	~5

Note: The IC50 values for analogs are approximated from qualitative descriptions in the literature and are intended for illustrative purposes to demonstrate SAR principles.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach to studying ACE inhibitors, the following diagrams are provided.



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